Ruthenium tribromide
Description
Structure
2D Structure
Properties
IUPAC Name |
ruthenium(3+);tribromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ru/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXRHOISWEUST-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ru+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Chemistry and Reactivity of Ruthenium Tribromide
Synthetic Methodologies for Ruthenium Tribromide and its Precursors
The synthesis of this compound and its complexes can be achieved through several routes, including direct combination of the elements, transformation from other ruthenium halides, and ligand-assisted strategies. The choice of method often dictates the resulting polymorph and reactivity of the compound.
Direct Synthesis Routes for Ruthenium(III) Bromide
The most direct method for preparing anhydrous ruthenium(III) bromide involves the reaction of ruthenium metal with bromine gas at elevated temperatures and pressures. wikipedia.org This reaction is typically carried out under conditions of 720 K and 20 bar. wikipedia.org
2 Ru + 3 Br₂ → 2 RuBr₃ wikipedia.org
This method yields a dark brown solid that decomposes at temperatures above 400 °C. wikipedia.org The resulting crystalline structure can vary depending on the precise conditions. At ambient pressure, a chain-like paramagnetic form, β-RuBr₃, is typically synthesized. arxiv.org However, high-pressure, high-temperature treatment of β-RuBr₃ can induce a transformation to a honeycomb α-RuBr₃ structure. arxiv.orgaps.org This α-polymorph is of particular interest due to its magnetic properties and its structural similarities to α-RuCl₃. arxiv.orgaps.org The synthesis of the α-form requires not only high pressure (around 4-6 GPa) but also elevated temperatures (around 400-800 °C). aps.orgrsc.org
Single crystals of RuBr₃, which are valuable for studying its physical properties, can be synthesized using a self-flux method under high-pressure and high-temperature conditions. arxiv.org
Preparation of Ruthenium(III) Bromide Complexes from Ruthenium Halide Precursors
Ruthenium(III) bromide complexes are often synthesized from more readily available ruthenium halide precursors, particularly ruthenium chlorides.
Ruthenium(III) chloride (RuCl₃), especially its hydrated form (RuCl₃·xH₂O), is a common starting material in ruthenium chemistry due to its solubility and reactivity. wikipedia.org While direct conversion of RuCl₃ to RuBr₃ is not the primary synthetic route for the simple bromide, RuCl₃ is extensively used to generate a variety of ruthenium complexes which can then undergo ligand exchange or further reactions to incorporate bromide ions. For instance, ruthenium(II) complexes, which can be prepared from RuCl₃, are precursors for creating ruthenium-bromide compounds. acs.org A general approach involves the synthesis of an intermediate ruthenium complex from RuCl₃, followed by the introduction of a bromide source. acs.org For example, the synthesis of certain ruthenium catalysts involves reacting RuCl₃·nH₂O with a chiral diene. researchgate.net
The process of recovering ruthenium from catalyst materials often involves converting the ruthenium compound into ruthenium chloride in a hydrochloric acid solution, highlighting its role as a key intermediate. google.com
Oxidative addition is a fundamental reaction in organometallic chemistry where the oxidation state and coordination number of the metal center increase. libretexts.org This process can be relevant in the synthesis of certain ruthenium(III)-bromide complexes, particularly when starting from a lower oxidation state ruthenium precursor. For example, the oxidative addition of an alkyl halide to a Ru(II) complex would lead to a Ru(IV) species, which could then be part of a synthetic pathway towards Ru(III)-bromide complexes. acs.org
While direct oxidative addition to form RuBr₃ itself is less common, the principles of oxidative addition are crucial in the broader context of forming various ruthenium-halide bonds. The process involves the addition of two anionic ligands to a metal center. libretexts.org This is often favored by electron-rich metal centers in a low oxidation state and is more common for third-row transition metals like ruthenium due to the formation of stronger metal-ligand bonds. libretexts.org
A plausible mechanism involves the formation of a cycloruthenated complex, which then undergoes a single-electron-transfer process with molecular bromine, leading to a ruthenium(III) intermediate. nih.gov
Ligand-Assisted Synthetic Strategies for Ruthenium-Bromide Complexes
The synthesis of specific ruthenium-bromide complexes is often facilitated by the presence of other ligands. These ligands can direct the reaction towards a desired product, stabilize the ruthenium center, and influence the complex's electronic and steric properties.
A variety of ligands are employed in the synthesis of ruthenium complexes, including phosphines, amines, and N-heterocyclic carbenes. wur.nlacs.org For example, dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃]) is a versatile precursor that can react with alkali metal carboxylates to form ruthenium carboxylate complexes, which can then potentially undergo halide exchange to introduce bromide. mdpi.com
The synthesis of ruthenium catalysts for specific reactions, such as three-component coupling to form vinyl bromides, utilizes catalyst systems like cyclopentadienylruthenium(II) tris(acetonitrile) hexafluorophosphate (B91526) with stannic bromide as a cocatalyst. acs.org In this case, the choice of bromide source (e.g., ammonium (B1175870) bromide or lithium bromide) and solvent can influence the stereoselectivity of the product. acs.org
Furthermore, the synthesis of new ruthenium complexes for applications in organic electronics involves the use of various monodentate and polydentate ligands that have a strong affinity for ruthenium. nih.gov The reaction of coumarin (B35378) Schiff base ligands with [RuHCl(CO)(PPh₃)₃] is one such example. bohrium.com
Controlled Reaction Conditions and Parameters for Targeted Product Formation
The formation of specific this compound polymorphs and complexes is highly dependent on the reaction conditions. As previously mentioned, pressure and temperature are critical parameters for controlling the synthesis of α-RuBr₃ versus β-RuBr₃. arxiv.orgaps.org
The synthesis of the honeycomb α-RuBr₃ requires high pressures (e.g., ~4 GPa) and high temperatures (e.g., ~400 °C). aps.org In contrast, the chain-like β-RuBr₃ is the polymorph synthesized at ambient pressure. arxiv.org The transformation from the β to the α form is not achieved by compression at room temperature alone; elevated temperatures are necessary. arxiv.org
In ligand-assisted syntheses, the choice of solvent and the nature of the cocatalyst are crucial. For instance, in the ruthenium-catalyzed formation of vinyl bromides, polar solvents like DMF tend to favor the formation of the E-isomer, while less polar solvents like acetone (B3395972) favor the Z-isomer. acs.org The use of specific cocatalysts, such as stannic chloride or stannic bromide, is also essential for catalytic activity. acs.org
The table below summarizes the synthetic conditions for different forms of this compound.
| Product | Starting Material(s) | Key Reaction Conditions | Reference(s) |
| β-RuBr₃ | Ruthenium metal, Bromine | 720 K, 20 bar | wikipedia.org |
| α-RuBr₃ | β-RuBr₃ | ~4 GPa, ~400 °C | aps.org |
| α-RuBr₃ | β-RuBr₃ | High pressure, High temperature | arxiv.org |
| Single Crystal RuBr₃ | Not specified | Self-flux method, High pressure, High temperature | arxiv.org |
| α-Ru(Br₁₋ₓIₓ)₃ | Amorphous RuI₃, Crystalline RuBr₃ | 6 GPa, 800 °C | rsc.org |
Spectroscopic and Structural Characterization of this compound and its Derivatives
The comprehensive characterization of this compound (RuBr₃) and its various derivatives relies on a suite of advanced spectroscopic and crystallographic techniques. These methods provide critical insights into molecular and electronic structures, vibrational properties, and the three-dimensional arrangement of atoms in the solid state, which are fundamental to understanding the compound's reactivity and potential applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. However, for ruthenium(III) compounds like RuBr₃, which are paramagnetic due to the presence of an unpaired electron, NMR analysis presents unique challenges and opportunities. nih.gov The paramagnetism leads to significant shifts and broadening of NMR signals, but these hyperfine shifts, when analyzed correctly, provide detailed information about the electronic structure and the distribution of spin density within the molecule. nih.gov
¹H and ¹³C NMR: In diamagnetic ruthenium(II) complexes, ¹H and ¹³C NMR spectra are sharp and provide conventional structural information. For paramagnetic Ru(III) complexes, the signals are spread over a much wider chemical shift range. nih.gov For instance, in a series of [trans-Ru(III)Cl₄L₂]⁻ complexes, where L is a substituted pyridine (B92270), the ¹H NMR shifts of the pyridine ligand protons are broken down into orbital (temperature-independent) and hyperfine (temperature-dependent) contributions. nih.gov The hyperfine shifts are sensitive to the substituents on the pyridine ring, the nature of other ligands in the coordination sphere, and the solvent. nih.gov For example, the experimental ¹H NMR spectrum of a ruthenium complex with an isoniazid (B1672263) ligand in D₂O showed proton signals at 8.620 ppm and 7.639 ppm, which were de-shielded due to the effect of the nitrogen atom in the pyridine ring. researchgate.net In another case involving asymmetric dinuclear ruthenium complexes, a downfield shifted doublet at approximately 10.1 ppm was indicative of a through-space interaction between a specific proton and a chloride ligand, helping to assign the geometric isomer. researchgate.net
³¹P NMR: ³¹P NMR is particularly valuable for characterizing ruthenium complexes containing phosphine (B1218219) ligands. magritek.com The chemical shift of the phosphorus nucleus is highly sensitive to the electronic and steric environment of the ruthenium center. magritek.comnsf.gov For many ruthenium precursors containing triphenylphosphine (B44618) (PPh₃), the ³¹P signal typically appears around 31 ppm. researchgate.net In ruthenium phosphinidene (B88843) complexes, the ³¹P chemical shifts are highly sensitive to the electronic structure of the Ru=P bond. nsf.gov The large span and high negative skew of the chemical shift tensors are characteristic of the multiply bonded phosphorus center. nsf.gov The coupling constants between phosphorus nuclei can also distinguish between cis and trans isomers, with trans coupling being significantly larger. researchgate.net
Interactive Table: Representative NMR Data for Ruthenium Complexes
| Nucleus | Complex Type/Example | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference |
|---|---|---|---|---|---|
| ¹H | [Ru(CN)₅INH]³⁻ | D₂O | 8.620, 7.639 | - | researchgate.net |
| ¹H | [Ru(d₈-bpy)₂(bpt)Ru(tpy)Cl]²⁺ | CD₃CN | ~10.1 (doublet) | 5.6 | researchgate.net |
| ³¹P | [RuCl(CO)(PPh₃)₂(C₅H₄NCOO)] | - | 31.61 | - | researchgate.net |
| ³¹P | [RuH(CO)(BimCOO)(PPh₃)₂] | - | 40.30 (d), 37.48 (d) | 26.5, 26.2 | researchgate.net |
| ³¹P | Trimethylphosphine on [αFe(II),βMn(II)] hybrid Hb | pH 6.5 | 23.2 | - | nih.gov |
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) techniques, probes the vibrational modes of molecules. It is used to identify functional groups and to deduce information about bonding and coordination within this compound derivatives.
In the analysis of ruthenium(III) Schiff base complexes, IR spectroscopy confirms the coordination of the ligand to the metal center. For example, a decrease in the frequency of the carbonyl (C=O) stretching vibration indicates its coordination to the ruthenium ion. researchgate.net Similarly, the disappearance of a broad band corresponding to an O-H group in the complex's spectrum, compared to the free ligand, signifies the deprotonation of the hydroxyl group upon coordination to ruthenium. researchgate.net IR spectra are also used to confirm the presence of other ligands, such as triphenylphosphine or triphenylarsine, by identifying their characteristic bands (e.g., around 1440, 1090, and 700 cm⁻¹). researchgate.net In dichlorotetrakis(dimethyl sulphoxide)ruthenium(II), a useful starting material for other ruthenium complexes, the IR spectrum suggests the presence of both sulfur and oxygen coordination sites from the DMSO ligands. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between orbitals. For ruthenium complexes, UV-Vis spectra are dominated by charge-transfer bands, providing valuable information on their electronic structure.
The spectra of ruthenium complexes typically display intense bands assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. researchgate.net For example, the UV-Vis spectrum of a bridged ruthenium dimer showed a sharp peak at 268 nm due to an LLCT transition and a broader shoulder between 370 nm and 500 nm (λₘₐₓ at 415 nm) attributed to a Ru(dπ) → bpy(π*) MLCT transition. researchgate.net
Studies on the speciation of ruthenium(III) in hydrochloric acid have shown that the UV-Vis spectrum is highly dependent on the coordination environment. As the HCl concentration increases, the predominant species changes from [RuCl₄(H₂O)₂]⁻ to [RuCl₆]³⁻, which is reflected by systematic shifts in the absorption bands. jaea.go.jp This demonstrates the utility of UV-Vis spectroscopy in studying the formation and stability of different this compound derivatives in solution. jaea.go.jp Ruthenium itself is also used as a photoinitiator for photocrosslinking, with an absorbance that falls between 400-450 nm, enabling processes to be driven by visible light. advancedbiomatrix.com
Interactive Table: UV-Vis Absorption Data for Ruthenium Complexes
| Complex | Solvent | λₘₐₓ (nm) | Transition Assignment | Reference |
|---|---|---|---|---|
| [Ru(bpm)(CO)₂Cl₂] | DMF | 250-270 | Inter-ligand π → π* | researchgate.net |
| [Ru(bpm)(CO)₂Cl₂] | DMF | 367 | MLCT: Ru(dπ) → bpm(π*) | researchgate.net |
| Ru-Ru Dimer | DMF | 268 | LLCT | researchgate.net |
| Ru-Ru Dimer | DMF | 415 | MLCT: Ru(dπ) → bpy(π*) | researchgate.net |
| Ru(III) Chloro-aquo species | HCl | Varies | Ligand Field / Charge Transfer | jaea.go.jp |
Electron Spin Resonance (ESR) Spectroscopy for Electronic Structure and Spin States
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically for studying chemical species that have unpaired electrons, making it ideal for the paramagnetic Ru(III) ion (a low-spin d⁵ system). The ESR spectrum provides detailed information about the electronic structure, the symmetry of the metal's environment, and spin states. ias.ac.inslideshare.net
The key parameters obtained from an ESR spectrum are the g-factors, which are sensitive to the ligand field. For Ru(III) complexes, the spectra often show anisotropy, reflecting a distorted octahedral geometry. ias.ac.in For instance, a polycrystalline sample of Ru(H₂O)₆³⁺ doped in an alum exhibits an axial spectrum with g‖ = 1.489 and g⊥ = 2.514, indicative of a small trigonal distortion of the octahedron. ias.ac.in The hyperfine coupling of the electron spin with the ¹⁰¹Ru nucleus (I = 5/2) can also be observed, providing further insight into electron delocalization. ias.ac.in ESR spectra of various new Ru(III) complexes have been recorded, typically showing isotropic or anisotropic signals with g-values that help to characterize the coordination environment. researchgate.netacs.org For example, a mixed-valence Ru(II)/Ru(III) complex showed signals that could be attributed to the Ru(III) center, while additional low-field signals suggested coupling between two Ru(III) dimers. acs.org
Interactive Table: Representative ESR g-Values for Ru(III) Complexes
| Complex/System | State | g-Values | Comments | Reference |
|---|---|---|---|---|
| Ru(H₂O)₆³⁺ in β-alum | Polycrystalline | g‖ = 1.489, g⊥ = 2.514 | Axial distortion | ias.ac.in |
| Ru(bpy)₃³⁺ | Powder | g‖ = 1.24, g⊥ = 2.66 | Trigonal distortion | ias.ac.in |
| [RuIII(L)(PPh₃)Cl₂] | Solid | g_iso ≈ 2.2-2.4 | Distorted octahedral | researchgate.net |
| cis-[RuIIICl₂(pic)₂]⁻ | Frozen Solution | g₁=2.45, g₂=2.21, g₃=1.70 | Rhombic symmetry | acs.org |
Mass Spectrometry (MS) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of chemical species. Electrospray Ionization (ESI-MS) is particularly effective for analyzing metal complexes. researchgate.netnih.gov
ESI-MS has been widely used to characterize ruthenium complexes, confirming their composition and identifying adducts formed in reactions. researchgate.netnih.gov For example, it was used to study the interaction between ruthenium complexes and oligonucleotides, showing that mono-ruthenated products were the main species formed. researchgate.net
A significant advancement is the use of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). nih.gov This ambient ionization technique allows for the direct analysis of surfaces with minimal sample preparation. stanford.edu Its rapid sampling time makes it exceptionally well-suited for identifying transient and reactive intermediates in chemical reactions. stanford.educonestogac.on.ca Mechanistic studies of a C-H hydroxylation reaction catalyzed by a [(Me₃tacn)RuCl₃] complex successfully used DESI-MS to identify reactive intermediates and to understand the decomposition pathways of the catalyst. conestogac.on.ca This demonstrates the unique capability of DESI-MS to provide a snapshot of a reaction in progress, capturing fleeting species that are critical to understanding the catalytic cycle. conestogac.on.ca
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) on single crystals or powders is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and crystal lattice parameters.
This compound is known to exist in several different crystal structures, or polymorphs. One common form possesses a BiI₃-type structure with the space group R-3, where Ru³⁺ ions form a nearly ideal honeycomb lattice. researchgate.netaps.orgaps.org This structure is of significant interest as it is analogous to α-RuCl₃, a candidate material for a Kitaev spin liquid. researchgate.netaps.org Another polymorph crystallizes in an orthorhombic space group, Pmmn. materialsproject.orgwikipedia.org This structure is described as being composed of one-dimensional ribbons of face-sharing RuBr₆ octahedra. materialsproject.org At temperatures above 111 °C, a phase transition occurs to a disordered hexagonal TiI₃-like structure (space group P6₃/mcm). wikipedia.org The synthesis of a solid solution between RuBr₃ and RuI₃ also results in a honeycomb layered structure, which has been characterized by XRD to understand the effects of composition on the crystal lattice. rsc.org
Interactive Table: Crystallographic Data for this compound Polymorphs
| Polymorph/Structure | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|
| BiI₃-type | Rhombohedral | R-3 | 6.3115 | 6.3115 | 18.042 | aps.org |
| Orthorhombic | Orthorhombic | Pmmn (59) | 5.926 | 7.142 | 12.413 | materialsproject.org |
| High-Temp Phase | Hexagonal | P6₃/mcm | - | - | - | wikipedia.org |
| Elemental Ruthenium | Hexagonal | P6₃/mmc (194) | 2.7059 | 2.7059 | 4.2815 | webelements.com |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a cornerstone in the characterization of newly synthesized chemical compounds, serving to verify that the elemental composition of the product aligns with its theoretical formula. For this compound (RuBr₃), this process is critical to confirm the correct stoichiometric ratio of ruthenium to bromine, ensuring the material's purity and the reliability of subsequent chemical and physical characterizations. The theoretical elemental composition of this compound, derived from its chemical formula and the atomic weights of its constituent elements, provides a baseline for experimental validation.
Theoretical Composition
The expected elemental percentages for a pure sample of this compound are presented below. These values are the benchmark against which experimental results are compared to ascertain the stoichiometry of a synthesized sample.
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage by Mass (%) |
| Ruthenium | Ru | 101.07 | 101.07 | 29.66 |
| Bromine | Br | 79.904 | 239.712 | 70.34 |
| Total | RuBr₃ | 340.782 | 100.00 |
Note: Values are calculated based on the formula RuBr₃ and standard atomic weights.
Detailed Research Findings
In the synthesis and characterization of novel materials, particularly those with potential for advanced applications like Kitaev quantum spin liquids, rigorous verification of stoichiometry is paramount. Research focused on producing high-quality single crystals of this compound employs sophisticated analytical techniques to confirm the chemical composition.
One of the primary methods for this validation is Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , often performed in conjunction with a Scanning Electron Microscope (SEM). This technique bombards the sample with an electron beam, causing the atoms within the sample to emit characteristic X-rays. The energy of these X-rays is unique to each element, and by analyzing the resulting spectrum, both the qualitative presence and quantitative abundance of elements can be determined.
In a notable study on the synthesis of high-quality RuBr₃ single crystals, researchers explicitly state the use of an energy-dispersive X-ray analyzer to determine the chemical compositions of the grown crystals. iphy.ac.cn This analytical step is crucial to ensure that the synthesized material is indeed RuBr₃ and not a sub-halide, a hydrated form, or a compound containing impurities from the synthesis process. The findings from such analyses are expected to show an atomic ratio of ruthenium to bromine that is close to the ideal 1:3.
| Analytical Technique | Purpose | Key Findings | Reference |
| Energy-Dispersive X-ray Spectroscopy (EDX) | To determine the elemental composition of synthesized RuBr₃ single crystals. | Confirmed the chemical composition of the crystals, validating their stoichiometry. | iphy.ac.cn |
While the specific numerical data from the EDX analysis is not detailed in the referenced publication, its application underscores the standard practice of using quantitative elemental analysis to validate the stoichiometry of this compound in a research context. iphy.ac.cn This validation provides the necessary confidence in the material's identity for further investigation into its structural and physical properties.
Coordination Chemistry of Ruthenium Iii Bromide Complexes
Design and Modulation of Ligand Environments in Ruthenium-Bromide Systems
The properties of Ruthenium(III) bromide complexes are intricately linked to the nature of the coordinating ligands. The electronic and steric characteristics of these ligands dictate the stability, reactivity, and potential applications of the resulting metal complexes.
Polypyridyl Ligands (e.g., Bipyridine, Terpyridine, Quaterpyridine)
Polypyridyl ligands are renowned for their ability to form stable complexes with ruthenium. While many syntheses involving ruthenium(III) halides and polypyridyl ligands result in the in-situ reduction to the more extensively studied Ru(II) species, the initial interaction and the character of the Ru(III) state are of significant interest. wikipedia.org
A key example of a stable Ru(III) polypyridyl complex is (Terpyridine)ruthenium trichloride (B1173362), RuCl₃(terpy), a brown paramagnetic solid. wikipedia.org An analogous bromide complex would be expected to form under similar conditions. The synthesis for the chloride version involves heating ruthenium trichloride with terpyridine in a solvent like ethanol (B145695) or DMF. wikipedia.org This complex serves as a crucial precursor for other ruthenium complexes through the substitution of its halide ligands. wikipedia.org
For bipyridine (bpy), reactions with ruthenium(III) halides often lead to the formation of tris-bipyridyl ruthenium(II), [Ru(bpy)₃]²⁺, typically requiring a reducing agent to be added to drive the conversion from Ru(III) to Ru(II). wikipedia.org However, the initial coordination involves the interaction of the bipyridine with the Ru(III) center. The study of halopentaammineruthenium(III) complexes, such as [Ru(NH₃)₅Br]²⁺, shows that they can undergo reduction to Ru(II) with the liberation of the free halogen, a pathway that is also relevant for polypyridyl systems. cdnsciencepub.com
The interaction of these ligands with Ru(III) is also explored in the context of creating materials with specific electronic properties and for applications in catalysis and medicine. scielo.breurekaselect.comrsc.orgnih.gov
Porphyrin Ligands and Their Derivatives
Ruthenium(III) porphyrin bromide complexes are well-documented and serve as important models for biological systems and as catalysts. cdnsciencepub.comubc.ca These complexes, with the general formula Ru(porp)(L)Br, can be synthesized from Ruthenium(II) porphyrin precursors through oxidation. researchgate.net
A common method involves reacting a Ru(II) porphyrin complex, such as Ru(OEP)(CO)L (OEP = octaethylporphyrin), with bromine (Br₂) or hydrogen bromide (HBr) in the presence of air. cdnsciencepub.comresearchgate.net For example, treating a hexane (B92381) solution of Ru(OEP)(PⁿBu₃)₂ with Br₂ yields the microcrystalline Ru(III) product, Ru(OEP)(PⁿBu₃)Br. cdnsciencepub.com These Ru(III) porphyrin complexes are typically low-spin, as confirmed by magnetic susceptibility and electron spin resonance (ESR) data. researchgate.net
The crystal structure of bromo(octaethylporphinato)(triphenylphosphine)ruthenium(III), Ru(OEP)(PPh₃)Br, has been determined, providing key structural insights. cdnsciencepub.comresearchgate.net This was the first crystal structure reported for a ruthenium(III) porphyrin. researchgate.net
The paramagnetic nature of these complexes leads to large shifts in their ¹H NMR spectra. researchgate.net Their catalytic activity, particularly in oxidation reactions, makes them a significant area of research. cdnsciencepub.com
Ammine and Other Nitrogen-Donor Ligands
Ammine complexes of Ruthenium(III) bromide are classic examples of coordination compounds. The bromo-pentaammineruthenium(III) ion, [Ru(NH₃)₅Br]²⁺, has been studied, particularly its reactivity in acidic solutions. cdnsciencepub.com Research indicates that alongside acid hydrolysis (aquation), these complexes undergo a competing redox reaction where the Ru(III) center is reduced to Ru(II) with the formation of free halogen. cdnsciencepub.com This highlights the inherent electronic interplay between the Ru(III) center and the bromide ligand.
Beyond simple ammines, a variety of other nitrogen-donor ligands form stable complexes with Ruthenium(III). These include ethylenediamine, 2,2′-biimidazole, and 2-aminophenyl benzimidazole. nih.govacs.orgnih.gov While many of these have been characterized as chloride complexes, the principles apply to bromide systems as well. For instance, cis-[RuCl₂(H₂biim)₂]Cl has been synthesized and structurally characterized, demonstrating a distorted octahedral geometry with the Ru(III) ion bonded to four nitrogen atoms from two bidentate ligands and two chloride ions. nih.gov
Ruthenates with the general formula Na[trans-RuCl₄(DMSO)(L)], where L is a nitrogen-donor ligand like imidazole, have also been developed, showing the versatility of N-donors in the coordination sphere of Ru(III). nih.govresearchgate.net
Phosphine (B1218219) Ligands and Related P-Donors
Phosphine ligands, being soft σ-donors and π-acceptors, are effective at stabilizing various oxidation states of ruthenium. In the context of Ruthenium(III) bromide, they are often found as co-ligands in more complex structures, such as porphyrins.
The complex bromo(octaethylporphinato)(triphenylphosphine)ruthenium(III), Ru(OEP)(PPh₃)Br, is a well-characterized example. cdnsciencepub.comresearchgate.net In its crystal structure, the metal center is coordinated to the four nitrogen atoms of the porphyrin ring, one bromide ion, and one triphenylphosphine (B44618) (PPh₃) ligand. The ruthenium atom is displaced slightly from the plane of the porphyrin nitrogens toward the bulky phosphine ligand. researchgate.net The synthesis of this and related phosphine complexes, such as Ru(OEP)(PⁿBu₃)Br, involves the oxidation of the corresponding Ru(II) precursors. cdnsciencepub.com
While many phosphine complexes of ruthenium are in the +2 oxidation state, often formed from Ru(III) precursors, the existence of stable Ru(III)-phosphine-bromide species like the porphyrin adducts demonstrates their viability. rsc.orgrsc.org The electronic properties of the phosphine ligand, tunable by altering the substituents on the phosphorus atom, can be used to modulate the redox potential and reactivity of the ruthenium center.
Oxygen- and Sulfur-Donor Ligands (e.g., DMSO, Thiocyanates)
Ruthenium(III) forms a variety of complexes with oxygen- and sulfur-donor ligands. Dimethyl sulfoxide (B87167) (DMSO) is a particularly versatile ligand as it can coordinate through either the sulfur (S-bonded) or oxygen (O-bonded) atom, a preference influenced by both steric and electronic factors. In Ru(III) complexes, DMSO typically binds through the sulfur atom, consistent with the "soft" nature of Ru(III). nih.govcdnsciencepub.com
A notable example of a sulfur-donor complex is mer-tribromo-tris(dimethylsulfide)ruthenium(III), mer-RuBr₃(dms)₃, which can be synthesized from the reaction of ruthenium salts in acidic DMSO solutions, where DMSO is reduced to dimethylsulfide (dms). cdnsciencepub.com This provides a convenient route to these thioether complexes. cdnsciencepub.com
Complexes of the type [Ru(III)Cl₃(DMSO)(Hapbim)] (Hapbim = 2-aminophenyl benzimidazole) have been synthesized and show the Ru(III) center coordinated to both N- and S-donor ligands. nih.gov Similarly, water-soluble ruthenates like Na[trans-RuCl₄(DMSO)(L)] have been extensively studied. nih.govresearchgate.net While these are chloride systems, similar bromide analogues are expected.
Dithiocarbamates represent another important class of sulfur-donor ligands that stabilize Ru(III). nih.govresearchgate.net Complexes such as [Ru(RSDT)₃] (RSDT = dithiocarbamates derived from sarcosine (B1681465) esters) have been synthesized and characterized, showcasing the high affinity of the Ru(III) center for soft sulfur donors. nih.gov
Influence of Ligand Asymmetry on Complex Properties
The introduction of asymmetry into the ligand framework can have a profound impact on the properties of the resulting ruthenium complexes, influencing their stability, reactivity, and stereochemistry. manchester.ac.uk
Studies on biomimetic Ru(III)-hypochlorite complexes with asymmetrically substituted pentadentate ligands have shown that the electronic effects associated with the placement of methyl groups can modulate the reactivity of the complex. manchester.ac.uk This demonstrates that even subtle changes in the ligand's electronic environment can tune the properties of the metal center. manchester.ac.uk
A striking example is found in enantiomeric Ru(III) complexes with the ligand 2,2′-biimidazole (H₂biim). nih.gov The chiral complex cis-[RuCl₂(H₂biim)₂]Cl can be isolated as a single enantiomer or as a racemic mixture. nih.gov These different forms exhibit distinct crystal packing. The racemic mixture features π–π stacking interactions that are absent in the crystal structure of the pure enantiomer. nih.gov This difference in supramolecular arrangement leads to different magnetic behaviors at low temperatures; the racemic mixture behaves as an antiferromagnetically coupled system, while the pure enantiomer acts as a magnetically isolated mononuclear Ru(III) complex. nih.gov This illustrates how ligand asymmetry, by dictating crystal packing, can directly control the bulk physical properties of the material. nih.gov
Electrochemical Properties and Redox Behavior of Ruthenium-Bromide Coordination Compounds
The electrochemical characteristics of coordination compounds containing ruthenium and bromide are of significant scientific interest due to the versatile redox chemistry of ruthenium. scientificarchives.com Ruthenium is known to exist in multiple oxidation states, with Ru(II), Ru(III), and Ru(IV) being the most common in these complexes. scientificarchives.comwikipedia.org The presence of bromide ligands, along with other ligands in the coordination sphere, plays a crucial role in tuning the electrochemical properties, such as redox potentials and the kinetics of electron transfer.
A defining characteristic of ruthenium chemistry is its ability to access a wide range of oxidation states, from -2 to +8. scientificarchives.comwikipedia.org In coordination complexes involving bromide, the Ru(II), Ru(III), and Ru(IV) states are the most frequently studied and are central to the electrochemical behavior of these compounds. wikipedia.org The transition between these states typically involves reversible one-electron transfer processes, which can be readily investigated using techniques like cyclic voltammetry. rsc.orgmdpi.com
The interconversion between Ru(III) and Ru(II) is a fundamental redox couple. The potential at which this occurs is sensitive to the electronic properties of the other ligands attached to the ruthenium center. For example, in homoleptic ruthenium-carbene complexes, the strong σ-donor character of the carbene ligands stabilizes the Ru(III) state, leading to lower Ru(III)/Ru(II) reduction potentials compared to related polypyridyl complexes. mdpi.com
The Ru(IV)/Ru(III) couple is also an accessible redox process. mdpi.com The oxidation of Ru(III) to Ru(IV) generally occurs at more positive potentials than the Ru(III)/Ru(II) couple, reflecting the increased energy required to remove an electron from the more oxidized metal center. The stability of the Ru(IV) state can be influenced by the ligand environment. mdpi.com In some systems, a Ru(IV)=O species can be generated, which acts as a potent oxidant. mdpi.com
Table 1: Representative Redox Potentials of Ruthenium-Bromide and Related Complexes
| Complex | Redox Couple | Potential (V vs. SCE) | Solvent |
|---|---|---|---|
| [Ru(bpy)3]2+ | Ru(III)/Ru(II) | 1.29 | Acetonitrile |
| [Ru(py-NHC)3]2+ | Ru(III)/Ru(II) | 1.12 | Acetonitrile |
| [Ru(py-MIC)3]2+ | Ru(III)/Ru(II) | 0.68 | Acetonitrile |
| [Ru(py-aNHC)3]2+ | Ru(III)/Ru(II) | 0.14 | Acetonitrile |
Note: Data extracted from a comparative study on Ru-carbene and Ru-pyridine complexes to illustrate ligand effects. mdpi.com The specific potential values can vary with experimental conditions.
The stability of ruthenium-bromide complexes and the rate at which bromide ligands are exchanged are critical to their reactivity. researchgate.netchemrxiv.org Ruthenium(III) complexes are generally considered kinetically inert, meaning ligand exchange is relatively slow, comparable to Pt(II) complexes. researchgate.net However, the lability of the ligands can be tuned by altering the other components of the complex. mdpi.com
Characterization of Metal-Ligand Interactions and Bonding Analysis
The nature of the bond between ruthenium and bromide is investigated using a combination of spectroscopic and computational methods. These techniques provide insight into the electronic structure and the degree of covalent versus ionic character in the metal-ligand bond.
X-ray Spectroscopy : Techniques like Resonant Inelastic X-ray Scattering (RIXS) can probe the chemical bonding and valence excited states of solvated ruthenium complexes. nih.gov X-ray absorption spectroscopy (XAS) at the Ru L-edge reveals pre-edge features that are sensitive to the effective charge density on the metal, metal-ligand covalency, and the ligand field strength. nih.gov
Vibrational Spectroscopy : Infrared (IR) spectroscopy is a valuable tool for probing the strength of metal-ligand bonds. For example, in complexes containing a Th-Ru bond and carbonyl ligands, the CO stretching frequencies act as reporters for the strength of the metal-metal interaction. mdpi.com
Computational Analysis : Density Functional Theory (DFT) is widely used to study the electronic structure and bonding in ruthenium complexes. researchgate.netaip.org Methods like the topological analysis of electron density and Natural Bond Orbital (NBO) analysis provide quantitative measures of bond strength and covalency. aip.org For instance, local vibrational force constants can be calculated to provide a quantitative measure of the Ru-Br bond strength. aip.org
Stereochemical Aspects and Coordination Geometries (e.g., Octahedral and Distorted Octahedral Configurations)
Ruthenium(III) is a d⁵ metal ion and its bromide complexes predominantly feature a six-coordinate, octahedral geometry. researchgate.netnih.govwikipedia.org This geometry is electronically favorable for ruthenium and allows for a variety of stereochemical arrangements when multiple types of ligands are present. nih.gov
For complexes with a general formula of [Ru(L)ₓ(Br)ᵧ]ⁿ⁺ (where x+y=6), different isomers can exist. For example, with two bromide ligands, cis and trans isomers are possible, placing the bromides at 90° or 180° to each other, respectively. With three bromide ligands, facial (fac) and meridional (mer) isomers can form, where the three bromides occupy the vertices of one triangular face of the octahedron or a plane bisecting it, respectively.
In some cases, the coordination geometry can deviate from a perfect octahedron. nih.gov These distorted octahedral arrangements can arise from the steric demands of bulky ligands or from specific electronic interactions within the complex. nih.gov The solid-state structure of ruthenium(III) bromide itself consists of columns of octahedrally coordinated ruthenium atoms. wikipedia.org More complex structures, such as "piano-stool" shaped ruthenium complexes, can exhibit multiple forms of chirality, including central, planar, and conformational isomers. chemrxiv.orgchemrxiv.org
Table 2: Common Stereoisomers for Octahedral Ruthenium Bromide Complexes
| General Formula | Isomer Type | Description of Bromide Ligand Positions |
|---|---|---|
| [Ru(L)₄Br₂]ⁿ⁺ | cis | Adjacent, at a 90° angle. |
| [Ru(L)₄Br₂]ⁿ⁺ | trans | Opposite, at a 180° angle. |
| [Ru(L)₃Br₃]ⁿ⁺ | facial (fac) | Occupy one triangular face of the octahedron. |
| [Ru(L)₃Br₃]ⁿ⁺ | meridional (mer) | Occupy a plane that includes the central ruthenium atom. |
Catalytic Applications and Mechanistic Investigations of Ruthenium Tribromide Derived Systems
Ruthenium-Catalyzed Organic Transformations
Ruthenium catalysis has become a cornerstone in modern organic synthesis due to its ability to facilitate complex bond formations in a highly selective and efficient manner. rsc.org The accessibility and effectiveness of ruthenium catalysts make them preferable for various transformations, including hydroarylation, C-H functionalization, and cycloadditions. rsc.org
The functionalization of C-H bonds is a highly attractive strategy in organic synthesis as it allows for the direct conversion of simple, abundant starting materials into more complex molecules, reducing reaction steps and waste. mdpi.comnih.gov Ruthenium catalysts have been instrumental in advancing this field, enabling arylation, alkenylation, alkylation, and other functionalizations through various C-H activation pathways. mdpi.comnih.govrsc.org These reactions often rely on directing groups to control regioselectivity, leading to the formation of a Ru-C bond that is subsequently functionalized. nih.govrsc.org
Table 1: Examples of Ruthenium-Catalyzed C-H Functionalization Reactions
| Reaction Type | Catalyst System | Directing Group | Functionalizing Agent | Product Type | Ref. |
|---|---|---|---|---|---|
| Ortho-Arylation | [Ru(OAc)₂(p-cymene)] |
Pyridine (B92270) | Aryl Halides | Monoarylated Products | mdpi.com |
| Ortho-Alkenylation | [RuCl₂(p-cymene)]₂ / AgSbF₆ |
Imidazo[1,2-a]pyridine | Alkenes | Monoalkenylated Products | mdpi.com |
| Meta-Bromination | [{Ru(p-cymene)Cl₂}₂] |
2-Phenylpyridine | Tetrabutylammonium tribromide (TBATB) | Meta-Brominated Arenes | nih.gov |
| Meta-Alkylation | Ruthenium(II) Carboxylate | Pyridine/Azine | Alkyl Halides | Meta-Alkylated Arenes | wikipedia.orgacs.org |
| Meta-Carboxylation | RuCl₃ |
Pyridine/Azine | Carbon Tetrabromide (CBr₄) | Meta-Carboxymethylated Arenes | acs.org |
| Ortho-Hydroxylation | [Ru(p-cymene)Cl₂]₂ / PhI(OCOCF₃)₂ |
Amide | PhI(OCOCF₃)₂ (in situ) | Hydroxylated Arenes | rsc.org |
Ortho-selectivity in ruthenium-catalyzed C-H functionalization is typically achieved through chelation assistance, where a directing group on the substrate coordinates to the ruthenium center. scielo.br This coordination brings the catalyst into close proximity to a specific ortho C-H bond, facilitating its cleavage. The key mechanistic step is the formation of a cyclometalated intermediate, often a five- or six-membered ruthenacycle. scielo.brnih.govsnnu.edu.cn This process, known as cyclometallation or ortho-ruthenation, is thermodynamically and kinetically favored and forms the basis for highly regioselective transformations. nih.govsnnu.edu.cn
A proposed mechanism often starts with the formation of an active Ru(II) complex. rsc.org For instance, in the hydroarylation of olefins with biaryl phosphines, the catalytic cycle is initiated by the formation of an active Ru(II) species which then undergoes ortho-ruthenation in the presence of a base to form a stable six-membered cycloruthenated complex. rsc.org This intermediate then coordinates with the reacting partner (e.g., an alkyne or alkene), which inserts into the Ru-C bond. rsc.orgrsc.org Subsequent steps, such as reductive elimination, release the functionalized product and regenerate the active catalyst. rsc.orgrsc.org The stability and geometry of the ruthenacycle intermediate are crucial in dictating the high ortho-selectivity observed in these reactions. scielo.brnih.gov
Achieving meta-selective C-H functionalization is considerably more challenging than ortho-functionalization because it cannot proceed through simple cyclometalation pathways due to the high strain of the required macrocyclic transition states. nih.govwikipedia.org However, innovative strategies using ruthenium catalysts have been developed to overcome this challenge. These methods often employ a "remote" or "ortho-directing, meta-functionalizing" approach. nih.govwikipedia.org
Ruthenium catalysts have enabled the direct hydroxylation and carboxylation of arenes via C-H activation. An electrochemical ruthenium-catalyzed C-H hydroxylation of various aromatic compounds has been developed, overcoming the need for stoichiometric amounts of hypervalent iodine reagents by generating them in situ. rsc.org The proposed mechanism involves the formation of a ruthenacycle, which then reacts with the in situ-generated oxidant PhI(OCOCF₃)₂ to form a ruthenium(IV) intermediate. This intermediate undergoes reductive elimination to afford the ortho-hydroxylated product. rsc.org A ruthenium(II)-catalyzed ortho-hydroxylation of ethyl benzoates, using the ester as a directing group, has also been reported, highlighting the importance of the oxidant and a TFA/TFAA cosolvent system for the reaction's success. acs.org
For carboxylation, ruthenium trichloride (B1173362) has been shown to catalyze the meta-carboxylation of arenes containing pyridine directing groups. acs.org In this process, carbon tetrabromide (CBr₄) serves as the C1 source. The reaction is thought to proceed through pathways involving electron transfer, similar to those implicated in C-C bond formation with alkyl halides. acs.org The initial product is a tribromomethyl adduct, which upon in situ reaction with methanol, yields the final carboxy methyl ester product. acs.org
Ruthenium-based catalysts are effective in promoting the coupling of carbon dioxide (CO₂) with epoxides to form cyclic carbonates, which are valuable compounds. uky.eduresearchgate.net This transformation is an atom-economical and environmentally friendly route, utilizing CO₂ as a C1 feedstock. uky.edu
Novel and highly efficient catalytic systems, such as those combining a metal porphyrin (e.g., Ru(TPP)X) or a Salen-ruthenium complex with a co-catalyst like phenyltrimethylammonium (B184261) tribromide (PTAT), have been developed. researchgate.netcapes.gov.br These reactions can often be carried out under mild conditions, sometimes even at room temperature and in the absence of a solvent. researchgate.netcapes.gov.br The mechanism is believed to involve the synergistic action of the ruthenium complex and the co-catalyst. The bromide anion from the co-catalyst is thought to play a key role in the ring-opening of the epoxide. mdpi.com The ruthenium center can activate the epoxide, while the co-catalyst facilitates the nucleophilic attack on the carbon atom of the epoxide, leading to the formation of the cyclic carbonate. uky.edumdpi.com
Table 2: Ruthenium-Catalyzed Cycloaddition of CO₂ and Epoxides
| Catalyst System | Epoxide Substrate | Conditions | Product | Ref. |
|---|---|---|---|---|
| SalenRu(III)Cl(PPh₃)/PTAT | Propylene Oxide | 30 °C, 1 atm CO₂, solvent-free | Propylene Carbonate | researchgate.net |
| Ru(TPP)Cl/PTAT | Various Epoxides | Room temperature, 1 atm CO₂ | Cyclic Carbonates | capes.gov.brresearchgate.net |
[Co(III)(TTMAPP)I₄(OAc)] |
Propylene Oxide | 80 °C, 6.67 bar CO₂, solvent-free | Propylene Carbonate | researchgate.net |
Ruthenium catalysts facilitate the efficient transformation of organic triflates into the corresponding organic halides. organic-chemistry.orgrsc.orgnih.gov This method provides a straightforward route to synthesize aryl and alkenyl bromides and iodides from readily available triflates, which are often used as "pseudohalides" in cross-coupling reactions. organic-chemistry.orgcaltech.edu
Aryl and alkenyl triflates can be converted to their respective bromides or iodides by treatment with a simple halide salt, such as LiBr or NaI, in the presence of a ruthenium catalyst like [Cp*Ru(MeCN)₃]OTf. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and offers an advantage over other methods. organic-chemistry.org The mechanism for aryl and alkenyl triflates differs. Aryl triflates undergo oxidative addition to the ruthenium(II) complex to form an η¹-arylruthenium intermediate. organic-chemistry.orgnih.gov In contrast, alkenyl triflates are proposed to form a 1-ruthenacyclopropene intermediate. organic-chemistry.org These intermediates then react to form the final halide product. The choice of solvent significantly impacts the reaction yield, with polar aprotic solvents like DMI, NMP, and DMF being effective. organic-chemistry.org
Table 3: Ruthenium-Catalyzed Transformation of Triflates to Halides
| Substrate | Catalyst | Halide Source | Product | Yield | Ref. |
|---|---|---|---|---|---|
| 4-tert-Butylphenyl triflate | [Cp*Ru(MeCN)₃]OTf |
LiBr | 1-Bromo-4-tert-butylbenzene | 96% | organic-chemistry.org |
| 4-Cyanophenyl triflate | [Cp*Ru(MeCN)₃]OTf |
LiBr | 4-Bromobenzonitrile | 99% | organic-chemistry.org |
| 1-Octen-2-yl triflate | [Cp*Ru(MeCN)₃]OTf |
NaI | 2-Iodo-1-octene | 87% | organic-chemistry.org |
| (E)-1-Phenyl-1-propen-2-yl triflate | [Cp*Ru(MeCN)₃]OTf |
LiBr | (E)-2-Bromo-1-phenyl-1-propene | 96% | organic-chemistry.org |
Olefin Metathesis Reactions
Systems derived from ruthenium halides, including ruthenium trichloride, have been foundational in the development of olefin metathesis catalysts. nobelprize.org Olefin metathesis is a reaction that involves the redistribution of alkene bonds. masterorganicchemistry.com The process is catalytic and generally proceeds through a cycloaddition between a ruthenium carbene and an alkene to form a four-membered metallacyclobutane intermediate. nobelprize.orgmasterorganicchemistry.com Cleavage of this intermediate generates a new alkene and a new ruthenium carbene, which continues the catalytic cycle. masterorganicchemistry.com
Early work in the field demonstrated that ruthenium trichloride could polymerize strained olefins, even in aqueous solutions, which was a significant step toward the development of more practical, well-defined catalysts. nobelprize.org While ruthenium trichloride itself is not the direct catalyst for metathesis, it serves as a precursor to catalytically active species. The development of well-defined catalysts, such as the Grubbs' catalysts, which feature a ruthenium(II) center, has largely superseded the use of ill-defined systems derived directly from ruthenium(III) salts for reasons of efficiency and selectivity. nobelprize.orguwindsor.ca These well-defined catalysts offer significant functional group tolerance and are effective for various transformations, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). masterorganicchemistry.comuwindsor.canih.gov
The general catalytic cycle, as proposed by Chauvin, involves the reaction of a metal alkylidene with an olefin to form a metallocyclobutane. nobelprize.org This intermediate then cleaves to release the product olefin and a new metal alkylidene that propagates the cycle. nobelprize.org The evolution from simple ruthenium salts like RuCl₃ to structurally defined ruthenium(II) complexes, often featuring N-heterocyclic carbene (NHC) ligands, has been crucial for achieving high activity and selectivity in these transformations. nih.govnih.gov
Electrocatalytic Processes (e.g., Alcohol Oxidation)
Ruthenium tribromide and its derivatives are pivotal in electrocatalytic processes, particularly in the oxidation of alcohols. The catalytic activity of ruthenium in oxidation reactions is enhanced when the oxidation potential is controlled to maintain the metal in active intermediate oxidation states, specifically between Ru(IV) and Ru(VIII). google.com Ruthenium trichloride can be oxidized to ruthenium tetroxide (RuO₄), a powerful oxidizing agent, which in turn oxidizes various organic compounds like alcohols. google.comorganic-chemistry.org
In the context of electrocatalytic alcohol oxidation, ruthenium complexes can achieve high turnover frequencies. For instance, specific octahedral ruthenium complexes have been shown to be active for the electrooxidation of isopropanol (B130326) in the presence of a strong base, with turnover frequencies reaching up to 4.8 s⁻¹. nih.govamericanelements.com Controlled potential electrolysis studies confirm that such processes can generate the corresponding ketone (acetone from isopropanol) with high Faradaic efficiency, around 94%. nih.govamericanelements.com
Paper spray ionization mass spectrometry (PS-MS) has been employed to monitor the on-surface catalytic oxidation of alcohols induced by ruthenium trichloride (RuCl₃). nih.gov In these systems, RuCl₃, in conjunction with an oxidizing agent like tert-butyl hydroperoxide (TBHP), plays a crucial role in the rapid oxidation of alcohols to their corresponding aldehydes or ketones. nih.gov This highlights the direct involvement of ruthenium salt precursors in facilitating oxidation reactions.
Fundamental Catalytic Mechanisms and Reactive Intermediates
Elucidation of Catalytic Cycles and Oxidation State Changes of Ruthenium
The catalytic activity of ruthenium complexes is intrinsically linked to the metal's ability to cycle through multiple oxidation states. In many catalytic processes, ruthenium(III) precursors are converted in situ to the active catalytic species, which then undergo redox changes to facilitate the transformation.
For oxidation reactions, such as the oxidation of alcohols, a common pathway involves the oxidation of a Ru(III) species to a higher-valent state. niscpr.res.in For example, in the presence of an oxidant, a Ru(III) complex can be converted to a high-valent Ru(V)=O species, which is proposed to be the active intermediate. niscpr.res.inresearchgate.net The catalytic cycle for alcohol oxidation using a RuCl₂(PPh₃)₃ catalyst, which can be derived from Ru(III) precursors, involves the formation of a ruthenium alkoxide, followed by β-hydride elimination to produce the carbonyl product and a ruthenium hydride species. fairfield.edu This ruthenium hydride then reacts with a hydrogen acceptor (like acetone) to regenerate the active catalyst, with the ruthenium cycling between Ru(II) and Ru(IV) states. fairfield.edu In other systems, the cycle may involve Ru(II)/Ru(0) or Ru(II)/Ru(IV) redox couples. rsc.org For instance, density functional theory (DFT) studies on certain C-H activation reactions show that the catalytic cycle can proceed either without a change in the Ru(II) oxidation state or via a Ru(II)/Ru(0) cycle, depending on the nature of the substrate. rsc.org
In olefin metathesis, the active catalyst is typically a 14-electron Ru(II) alkylidene complex. uwindsor.ca The catalytic cycle is generally understood to proceed without a formal change in the metal's oxidation state, involving [2+2] cycloaddition and cycloreversion steps. masterorganicchemistry.com However, the progression from the carbene-olefin complex to the metallacycle intermediate does involve an oxidation of the metal center. uwindsor.ca
Identification and Characterization of Catalytically Active Intermediates (e.g., High-Valent Ru-Oxo Species, Radical Intermediates)
The identification of transient reactive intermediates is crucial for understanding the mechanisms of ruthenium-catalyzed reactions. In oxidation catalysis, high-valent ruthenium-oxo species are frequently invoked as the key active oxidants. rsc.orgnih.gov
High-Valent Ru-Oxo Species: Desorption electrospray ionization mass spectrometry (DESI-MS) has provided direct evidence for the formation of high-valent dioxo-Ru(VI) species, which are believed to be the active oxidant in certain C-H hydroxylation reactions catalyzed by ruthenium complexes derived from precursors like [(Me₃tacn)RuBr₃]. rsc.org Other Ru-oxo intermediates have also been identified, which may also act as competent hydroxylating agents. rsc.org The formation of Ru(V)=O species is proposed as the catalytically active intermediate in the oxidation of alcohols catalyzed by various ruthenium(III) Schiff base complexes. niscpr.res.inresearchgate.net These high-valent Ru(V)-oxo moieties are considered reactive intermediates in several critical chemical processes, including the oxidation of water and alcohols. nih.gov The stabilization of these Ru(V)-oxo intermediates is highly dependent on the ligand environment. nih.gov
Radical Intermediates: In some ruthenium-catalyzed C-H functionalization reactions, the mechanism is proposed to involve radical processes. rsc.org For meta-selective functionalizations, a dual role for the ruthenium catalyst has been suggested, where it not only enables cyclometalation but also acts as a redox catalyst. rsc.org This secondary role facilitates a single electron transfer (SET) to the coupling partner, leading to homolytic cleavage and the formation of a stabilized alkyl radical. rsc.org The involvement of radical intermediates has been supported by experimental studies, including radical clock experiments. rsc.org
Role of Co-catalysts and Additives in Enhancing Catalytic Efficiency and Selectivity
Co-catalysts and additives are frequently essential for achieving high efficiency and selectivity in ruthenium-catalyzed reactions. Their roles can range from regenerating the active catalyst to modifying the ligand sphere or facilitating key mechanistic steps.
In oxidation reactions, a co-oxidant is often required to regenerate the high-valent ruthenium-oxo species. N-methylmorpholine-N-oxide (NMO) is a common co-oxidant used in the ruthenium-catalyzed oxidation of primary alcohols to aldehydes. niscpr.res.in Similarly, oxidants like Oxone or sodium periodate (B1199274) (NaIO₄) are used to oxidize RuCl₃ in catalytic cycles to generate ruthenium tetroxide. organic-chemistry.org
In C-H activation chemistry, additives can be crucial for both yield and selectivity. Carboxylate additives have been shown to improve yields in meta-selective bromination reactions. nih.gov The addition of a chloride scavenger, such as AgClO₄, can improve turnover numbers and product yields in C-H hydroxylation reactions. rsc.org In some meta-selective alkylation and difluoroalkylation reactions, triarylphosphine or even palladium complexes are employed as co-catalysts, which are vital for achieving the desired reactivity and selectivity. rsc.org For example, a Pd(0)/Pd(I) redox cycle has been proposed for the generation of difluoroalkyl radicals in a dual-catalytic system with ruthenium. rsc.org Additives like PPh₃ can also enhance catalyst robustness by preventing degradation pathways. rsc.org
Kinetic Studies for Mechanistic Pathway Determination
Kinetic studies are a powerful tool for elucidating the mechanisms of ruthenium-catalyzed reactions. By examining the dependence of the reaction rate on the concentrations of reactants, catalysts, and other species, key details of the catalytic cycle, including the rate-determining step, can be determined.
In the Suzuki-Miyaura coupling, kinetic studies have shown that the reductive elimination step obeys first-order kinetics, indicating that the rate is dependent only on the concentration of the palladium complex after transmetallation. libretexts.org Similar principles apply to ruthenium catalysis. For the olefin metathesis reaction catalyzed by ruthenium complexes, mechanistic studies revealed that the reaction proceeds via the dissociation of a neutral ligand (like a phosphine) to generate a reactive 14-electron intermediate. uwindsor.ca This ligand dissociation can be the rate-determining step. uwindsor.ca Detailed kinetic and mechanistic studies on the reaction of diruthenium(II,III) complexes with reducing agents have demonstrated a process involving initial ligand substitution followed by an intramolecular electron transfer, with rate and activation parameters reported for the different steps. rsc.org
The table below summarizes findings from a kinetic study on the Ru(III)-catalyzed oxidation of TREN.
| Parameter | Order of Reaction |
| [Oxidant] | First |
| [Reductant] | First (at low concentrations) |
| [OH⁻] | First (at low concentrations), tending to zero (at high concentrations) |
Table 1: Summary of kinetic data for the Ru(III)-catalyzed oxidation of TREN, indicating the reaction order with respect to different species. Data sourced from a study on the oxidation of tris(2-amino ethyl)amine. researchgate.net
This compound in Inorganic Catalysis and Nitrogen Fixation
Non-Dissociative Dinitrogen Reduction for Ammonia (B1221849) Synthesis
The synthesis of ammonia from dinitrogen (N₂) and dihydrogen (H₂) is a cornerstone of the chemical industry, primarily for the production of fertilizers. researchgate.netchemrxiv.org Conventional methods, such as the Haber-Bosch process, typically rely on heterogeneous catalysts like iron or ruthenium metal, which operate under harsh conditions of high temperature and pressure. researchgate.netchemrxiv.orgdicp.ac.cnspringernature.com These traditional processes generally proceed through a dissociative mechanism, where the strong N≡N triple bond is cleaved on the catalyst surface to form nitrogen adatoms, which are then sequentially hydrogenated to ammonia (NH₃). dicp.ac.cnspringernature.com This initial N₂ dissociation step often has a high activation barrier, necessitating the high energy input of the process. dicp.ac.cnspringernature.com
In contrast, a non-dissociative or associative mechanism presents a more energy-efficient pathway for ammonia synthesis. springernature.com In this approach, the N-N bond is not broken outright but is progressively weakened through a series of hydrogenation steps. nih.gov This mechanism is reminiscent of the process employed by nitrogenase enzymes in biological nitrogen fixation. nih.gov
Recent advancements have led to the development of novel catalytic systems derived from ruthenium precursors that facilitate ammonia synthesis via a non-dissociative pathway under significantly milder conditions. researchgate.netchemrxiv.orgspringernature.com Ternary ruthenium complex hydrides, such as Li₄RuH₆ and Ba₂RuH₆, represent a new class of catalysts that operate through such a mechanism. researchgate.netchemrxiv.orgdicp.ac.cn These complex hydrides can be synthesized from ruthenium metal, which in turn can be prepared from precursors like this compound. springernature.com
In these ternary hydride systems, the catalytic cycle involves the synergistic action of all components. researchgate.netchemrxiv.orgdicp.ac.cn The [RuH₆]⁴⁻ anionic centers are electron-rich, providing a suitable environment for the reduction of dinitrogen. springernature.com The spatial isolation of these ruthenium centers, with Ru-Ru distances greater than 5.00 Å, is unfavorable for the dissociative adsorption of N₂. springernature.com Instead, dinitrogen is activated through an associative pathway. springernature.com The hydridic hydrogens (H⁻) play a crucial role in transporting both electrons and protons during the reaction. researchgate.netchemrxiv.orgdicp.ac.cn Furthermore, the alkali or alkaline earth metal cations (Li⁺ or Ba²⁺) stabilize the NₓHᵧ intermediates formed during the hydrogenation of N₂. researchgate.netchemrxiv.orgdicp.ac.cn
The effectiveness of these ruthenium complex hydride catalysts has been demonstrated under mild conditions. For instance, magnesium oxide-supported Li₄RuH₆ (Li₄RuH₆/MgO) and Ba₂RuH₆ (Ba₂RuH₆/MgO) show significantly higher activity at lower temperatures compared to conventional ruthenium catalysts. springernature.com At 573 K and 1 bar, the ammonia synthesis rates of Li₄RuH₆/MgO and Ba₂RuH₆/MgO were found to be 24 and 36 times higher, respectively, than the benchmark Ru/MgO catalyst. springernature.com Notably, the Ba₂RuH₆/MgO catalyst is capable of producing ammonia at temperatures below 373 K. springernature.com Isotopic exchange reaction experiments using ¹⁵N₂-¹⁴N₂ have shown negligible rates for the Li₄RuH₆/MgO catalyst, providing strong evidence for a non-dissociative mechanism. springernature.com
The proposed mechanism involves a 13-step reaction pathway with a relatively low energy span, indicating balanced kinetic barriers for the multiple steps of the process. dicp.ac.cn This contrasts with the high kinetic barrier for direct N₂ dissociation on traditional ruthenium surfaces. dicp.ac.cn The stabilization of NₓHᵧ intermediates by the lithium cations is a key feature, reducing the kinetic barriers for the sequential hydrogenation steps. dicp.ac.cn
Table 1: Catalytic Performance of Ruthenium-Based Catalysts in Ammonia Synthesis
| Catalyst | Temperature (K) | Pressure (bar) | NH₃ Synthesis Rate (mmol g⁻¹ h⁻¹) | Reference |
|---|---|---|---|---|
| Li₄RuH₆/MgO | 573 | 1 | > 20 | springernature.com |
| Ba₂RuH₆/MgO | 573 | 1 | > 30 | springernature.com |
| Ru/MgO | 573 | 1 | < 1 | springernature.com |
Theoretical and Computational Chemistry Studies on Ruthenium Tribromide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational research on transition metal complexes due to its favorable balance of accuracy and computational cost. tu-braunschweig.deresearchgate.net It is widely used to explore the properties of molecules and molecular systems, including those containing transition metals like ruthenium, which are known to be computationally challenging due to the near degeneracy of their electronic states. researchgate.net
DFT calculations are instrumental in elucidating the electronic structure of ruthenium complexes. These studies allow researchers to map electron density distributions, analyze the nature of chemical bonds, and understand the contributions of metal and ligand orbitals. researchgate.netnih.gov For instance, analysis of the total and partial density of states (TDOS and PDOS) can establish the metallic or semiconductor character of ruthenium-containing materials. nih.gov In ruthenium polypyridine complexes, DFT has been used to explore the extent of coupling between the metal's 4d orbitals and the ligand's π and π* orbitals. researchgate.net
A critical aspect of open-shell transition metal complexes, such as those of Ruthenium(III), is their spin state, which significantly influences their reactivity and magnetic properties. tu-braunschweig.de DFT provides a framework for calculating the energies of different spin states to determine the ground state configuration. tu-braunschweig.de Mulliken population analysis within DFT can quantify electronic delocalization by calculating the spin density on each ruthenium center in mixed-valence systems. scielo.br This allows for a clear classification of complexes and provides a quantitative measure of the degree of electronic delocalization. scielo.br
| Parameter | Description | Application in Ruthenium Complexes |
| Total Density of States (TDOS) | Describes the number of electronic states available at each energy level in a material. | Used to determine the overall electronic properties, such as metallic character, indicated by a finite DOS at the Fermi level. nih.gov |
| Partial Density of States (PDOS) | Decomposes the TDOS into contributions from different atoms or orbitals (e.g., Ru 4d, N 2p). | Elucidates the nature of chemical bonding and hybridization between the ruthenium center and its ligands. nih.gov |
| Mulliken Spin Density (MSD) | A method for partitioning the total spin density of a molecule among its constituent atoms. | Quantifies the degree of electron delocalization in mixed-valence diruthenium systems, helping to classify them. scielo.br |
Table: Performance of Selected Basis Sets in DFT Geometry Optimization of a Ruthenium Complex Data adapted from a comparative study on a (pentamethylcyclopentadienyl)(diisopropylmethylphosphine)(chloro)(trichlorosilyl)ruthenium hydride complex.
| Basis Set | Total RMS Error | RMS Error (Ru bonds) | RMS Error (C-C bonds) | RMS Error (C-H bonds) |
| 3-21G | 17.275 | 4.501% | 0.687% | 12.722% |
| Sapporo SPK DZP | 17.735 | 4.636% | 0.401% | 13.057% |
| STO-6G | 17.005 | 16.530% | 3.256% | 14.974% |
| SBKJ | 18.968 | 4.795% | 1.124% | 13.983% |
| STO-3G | 17.623 | 33.428% | 14.221% | 22.059% |
Lower RMS error indicates better agreement with experimental X-ray data. researchgate.net
DFT calculations provide a powerful lens for viewing chemical reactions at a molecular level, enabling the theoretical elucidation of complex reaction mechanisms. researchgate.net By mapping the potential energy surface, researchers can follow the transformation from reactants to products through various intermediates and transition states. arxiv.org This is particularly valuable in catalysis, where short-lived or highly reactive intermediates may be impossible to observe experimentally.
For instance, in the synthesis of oxalamides catalyzed by a ruthenium pincer complex, DFT calculations revealed a multi-step mechanism involving catalyst activation, coordination of reactants, and the sequential release of products, with the rate-determining step identified as hydrogen release. researchgate.net Similarly, studies on ruthenium-catalyzed C-H allylation have used DFT to detail a four-step pathway: C-H activation, migratory insertion, amide extrusion, and catalyst recovery. nih.gov The calculations can also clarify the role of additives; in the same C-H allylation reaction, trifluoroacetic acid was shown to kinetically promote a key step by significantly lowering its free-energy barrier. nih.gov
DFT is employed to predict and analyze the interactions between ruthenium complexes and other molecules or surfaces. This is critical in fields like dye-sensitized solar cells, where the interaction between a ruthenium-based dye and a semiconductor surface governs device efficiency.
Another key area is the study of ruthenium complexes as redox mediators. In certain catalytic systems, a ruthenium chromophore can absorb light and then transfer an electron to or from a separate catalytic center, facilitating a reaction such as water oxidation. nih.govresearchgate.net Computational studies can model this intramolecular electron transfer. In one chromophore-catalyst assembly designed for water oxidation, the rate of reaction was enhanced by a factor of eight compared to the isolated catalyst. nih.gov This was attributed to a redox mediator effect where the rapid oxidation of the chromophore is followed by an intra-assembly oxidation of the catalyst, a process that can be modeled and understood using theoretical methods. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. researchgate.netresearchgate.net It is the primary computational method for predicting and interpreting the electronic absorption spectra (e.g., UV-Visible spectra) of ruthenium complexes. researchgate.netresearchgate.net By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can simulate a theoretical spectrum that can be compared directly with experimental measurements. researchgate.netrsc.org
These calculations allow for the precise assignment of absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or internal ligand-centered (LC) transitions. researchgate.net For heavy elements like ruthenium, relativistic effects can be significant. researchgate.net Advanced TD-DFT methods can incorporate these effects, such as spin-orbit coupling, which can lead to the mixing of singlet and triplet states and is crucial for accurately reproducing the low-energy absorption bands of certain ruthenium and osmium complexes. researchgate.net
Advanced Molecular Modeling and Machine Learning Approaches
Beyond traditional quantum chemical calculations, advanced modeling and machine learning (ML) techniques are emerging as powerful tools in the study of ruthenium compounds. chemistryworld.comnih.govchemrxiv.org Molecular simulations can help elucidate the mechanisms of action for metallodrugs and predict potential resistance. chemistryworld.com
Machine learning, in particular, is being applied to accelerate the discovery of new functional metal complexes. nih.govchemrxiv.org In this approach, a dataset of known ruthenium complexes and their measured properties (e.g., antibacterial activity) is used to train an ML model. nih.gov The trained model can then predict the properties of a vast virtual library of new, unsynthesized compounds, identifying the most promising candidates for experimental investigation. chemrxiv.org For example, an ML model trained on 288 ruthenium complexes was used to predict the antibacterial activity of 54 new compounds, resulting in a 5.7 times higher hit rate against methicillin-resistant Staphylococcus aureus (MRSA) compared to the original screening library. nih.gov This demonstrates the potential of ML to significantly improve the efficiency of discovering new metalloantibiotics and other functional ruthenium materials. nih.govchemrxiv.org
Application of Kolmogorov-Arnold Network (KAN) for Property Prediction
The prediction of material properties through computational methods is a rapidly evolving field. While quantum mechanical methods like Density Functional Theory (DFT) can accurately determine structure-property relationships, they are computationally intensive, which limits their use in screening large numbers of candidate materials. researchgate.net To address this, machine learning (ML) models are increasingly being developed to create accurate and efficient surrogate models for property prediction. researchgate.netaip.org
Kolmogorov-Arnold Networks (KANs) represent a new frontier in this domain. Unlike traditional multi-layer perceptrons (MLPs) that have fixed activation functions on nodes, KANs possess learnable activation functions on the edges of the network. This architectural distinction suggests that KANs may offer greater accuracy and interpretability for complex input-output relationships inherent in materials science.
For Ruthenium tribromide, while specific applications of KANs are yet to be extensively published, their potential is significant. A KAN could be trained on a dataset generated from high-throughput DFT calculations of RuBr₃ and its derivatives. The network could learn the intricate relationships between atomic structure (e.g., lattice parameters, defects, surface terminations) and resulting electronic and magnetic properties. The potential advantages include more precise predictions of properties such as the electronic bandgap, magnetic ordering temperature, and thermodynamic stability under various conditions compared to traditional ML models. The interpretability of KANs could also help uncover novel structure-property correlations that are not immediately obvious from the raw data.
Below is an illustrative table comparing the predictive performance of a hypothetical KAN model against a conventional Neural Network (NN) for key properties of this compound, benchmarked against values derived from DFT calculations.
| Property | DFT Calculated Value | Predicted Value (Conventional NN) | Predicted Value (KAN) | Root-Mean-Square Error (KAN) |
|---|---|---|---|---|
| Lattice Constant (Å) | 6.21 | 6.15 | 6.20 | 0.01 Å researchgate.net |
| Bandgap (eV) | 1.35 | 1.52 | 1.37 | 0.02 eV researchgate.net |
| Magnetic Moment (μB/Ru atom) | 1.73 | 1.65 | 1.72 | 0.01 μB |
| Formation Energy (eV/atom) | -0.89 | -0.81 | -0.88 | 0.01 eV/atom |
Computational Design and Prediction of Novel Ruthenium-Bromide Based Materials and Catalysts
Computational Materials Design (CMD) provides a powerful, theory-driven approach to developing novel materials with specific, targeted functionalities. researchgate.net This paradigm leverages quantum calculations and predictive modeling to design and screen materials in silico before their experimental synthesis, significantly accelerating the discovery process. researchgate.net
For the Ruthenium-Bromide system, computational design strategies focus on two primary areas: the prediction of new stable solid-state materials and the rational design of high-performance catalysts. First-principles calculations are employed to explore the potential energy surface of Ru-Br compositions, identifying thermodynamically stable or metastable phases with potentially interesting electronic or magnetic properties. aps.orgresearchgate.net For instance, techniques can predict novel perovskite-type structures or layered materials incorporating ruthenium and bromine, which could have applications in electronics or spintronics.
In the realm of catalysis, computational methods are crucial for understanding and enhancing performance. mdpi.com The design of novel ruthenium-based catalysts often involves modifying the electronic structure of the ruthenium center to optimize the adsorption and activation of reactants. mdpi.com For example, by computationally screening various dopants or support materials for a RuBr₃-based catalyst, it is possible to identify compositions that lower the energy barriers for key reaction steps in processes like hydrogenation or C-H activation. pku.edu.cnalfachemic.com Machine learning models can be trained on these computational results to rapidly predict catalytic activity across a vast chemical space of potential catalyst candidates, guiding experimental efforts toward the most promising systems. researchgate.net
The following table presents a selection of hypothetical novel materials and catalysts based on the Ruthenium-Bromide system, as predicted by computational design methodologies.
| Predicted Material/Catalyst | Composition | Predicted Key Property | Potential Application |
|---|---|---|---|
| Ferromagnetic Semiconductor | SrRuBr₃ | Spin-polarized bandgap of 1.8 eV | Spintronic Devices |
| Hydrogenation Catalyst | RuBr₃ on TiO₂ support | Low activation energy for H₂ dissociation | Fine chemical synthesis pku.edu.cnresearchgate.net |
| Electrocatalyst | N-doped carbon supported RuBr₂ nanoparticles | Optimized hydrogen adsorption free energy (ΔGH*) | Hydrogen Evolution Reaction (HER) mdpi.com |
| Photocatalyst | Cs₂RuBr₆ (Double Perovskite) | Tunable optical absorption in the visible spectrum | Solar energy conversion aip.org |
Ruthenium Tribromide in Advanced Materials Science Applications
Synthesis and Integration of Ruthenium Nanomaterials
Ruthenium tribromide serves as a crucial precursor in the synthesis of advanced ruthenium-based nanomaterials. These materials, including nanoparticles and thin films, are integral to a variety of applications due to their unique catalytic and electronic properties. Their integration into stable, high-surface-area matrices like metal-organic frameworks (MOFs) further enhances their functionality and durability.
Formation of Ruthenium Nanoparticles and Thin Films
The synthesis of ruthenium nanoparticles often involves the chemical reduction of a ruthenium precursor, such as ruthenium(III) chloride, in the presence of a stabilizing agent. For instance, ruthenium nanoparticles can be prepared by the reduction of RuCl3 in a liquid polyol, with the particle size being controlled by adjusting the reaction temperature and the concentration of acetate ions in the solution. researchgate.net This method allows for the production of nanoparticles with a narrow size distribution, typically in the range of 1-6 nm. researchgate.net
Thin films of ruthenium are desirable for various microelectronics applications, including as electrodes and as seed layers for copper interconnections. harvard.eduharvard.edu Atomic Layer Deposition (ALD) is a preferred method for creating highly conformal and pure ruthenium thin films. harvard.eduharvard.eduresearchgate.net One ALD process utilizes bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl and oxygen as precursors to deposit highly conductive and dense films. harvard.edu The properties of the resulting thin films are highly dependent on the deposition parameters, such as oxygen exposure. harvard.edu
Table 1: Synthesis Methods for Ruthenium Nanoparticles and Thin Films
| Material | Synthesis Method | Precursor(s) | Key Features |
|---|---|---|---|
| Ruthenium Nanoparticles | Chemical Reduction in Polyol | Ruthenium(III) chloride | Controllable particle size (1-6 nm), narrow size distribution researchgate.net |
| Ruthenium Thin Films | Atomic Layer Deposition (ALD) | bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl and O2 | Highly conductive, dense, and pure films; conformal deposition harvard.edu |
| Ruthenium Thin Films | Atomic Layer Deposition (ALD) | tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium [Ru(thd)3] and oxygen | Polycrystalline metallic ruthenium, low resistivity (< 20 μΩ cm) researchgate.net |
Encapsulation and Stabilization within Porous Matrices (e.g., Metal-Organic Frameworks - MOFs)
To prevent agglomeration and enhance the stability and catalytic activity of ruthenium nanoparticles, they are often encapsulated within porous materials like metal-organic frameworks (MOFs). MOFs provide a high surface area and a well-defined porous structure that can host and stabilize the nanoparticles. nih.govmdpi.com
One method involves the in situ encapsulation of ruthenium nanoparticles within HKUST-1, a copper-based MOF. rsc.org Another approach is the wet chemistry loading of a ruthenium precursor, such as RuCl3, into the pores of a pre-synthesized MOF like MIL-101, followed by a reduction step. nih.gov The resulting Ru@MOF composites exhibit highly dispersed nanoparticles and maintain the crystallinity of the host framework. nih.gov The thermal transformation of these composites can lead to the formation of metal nanoparticle-embedded porous carbon with high catalytic activity. rsc.org
The incorporation of ruthenium nanoparticles into MOFs has been shown to decrease the BET surface area and pore volume of the parent MOF, confirming the location of the nanoparticles within the pores. mdpi.comfrontiersin.org This encapsulation strategy not only stabilizes the nanoparticles but also creates a nanostructured material with promising applications in catalysis. nih.gov
Table 2: Encapsulation of Ruthenium Nanoparticles in MOFs
| MOF Host | Ruthenium Precursor | Key Findings |
|---|---|---|
| HKUST-1 | - | In situ encapsulation of highly dispersed ultrafine Ru nanoparticles. rsc.org |
| MIL-101 | Ruthenium(III) chloride | Wet chemistry loading leads to accurate embedding of individual nanoparticles within the MOF cages, preventing agglomeration. nih.gov |
| UiO-66(Zr) | Ruthenium(III) chloride | Incorporation of small ruthenium nanoparticles (1.07 nm) into the MOF cavities. mdpi.com |
Ruthenium-Based Materials for Energy Conversion Systems
Ruthenium complexes play a pivotal role in the advancement of energy conversion technologies, particularly in the fields of solar energy and light-emitting devices. Their unique photophysical and electrochemical properties make them ideal candidates for sensitizers in dye-sensitized solar cells and as active components in photoluminescent devices.
Role in Dye-Sensitized Solar Cells (DSSC) and Electron Transfer Processes
In dye-sensitized solar cells (DSSCs), a ruthenium-based dye is a key component responsible for absorbing sunlight and initiating the process of converting light energy into electrical energy. mdpi.comnih.gov These complexes, particularly those based on ruthenium(II) polypyridine structures, are adsorbed onto the surface of a wide band-gap semiconductor, typically titanium dioxide (TiO2). sigmaaldrich.comresearchgate.net
Table 3: Key Ruthenium Complexes in Dye-Sensitized Solar Cells
| Ruthenium Complex Type | Function in DSSC | Key Properties |
|---|---|---|
| Ruthenium(II) polypyridine complexes (e.g., N3, N719) | Photosensitizer | Broad absorption spectrum, efficient metal-to-ligand charge transfer (MLCT), long-lived excited states. mdpi.comsigmaaldrich.commdpi.com |
| Thiocyanate ruthenium complexes | Photosensitizer | High photovoltaic efficiencies. mdpi.com |
| Thiocyanate-free ruthenium complexes | Photosensitizer | An area of active research to develop alternative efficient dyes. mdpi.com |
Development of Photoluminescent Devices and Monolayers
Ruthenium(II) polypyridine complexes are also extensively studied for their applications in photoluminescent devices due to their rich photophysical and photochemical properties. acs.org These complexes can exhibit strong luminescence, making them suitable for use in light-emitting electrochemical cells (LECs). nih.gov In a solid-state LEC, a thin film of a ruthenium complex is placed between two electrodes. nih.gov When a voltage is applied, the complex undergoes electrochemical reactions that lead to the emission of light. nih.gov
The formation of monolayers of ruthenium complexes on surfaces is another area of interest for developing molecular electronic and optical devices. utexas.edu Techniques such as the Langmuir-Blodgett method can be used to create organized single layers of these complexes. The photophysical properties of these monolayers can be probed using techniques like electrogenerated chemiluminescence (ECL). utexas.edu The development of such devices relies on understanding and controlling the aggregation and orientation of the ruthenium complexes within the thin films and monolayers. utexas.edu
Research into Ruthenium-Containing Refractory High-Entropy Superalloys
The addition of ruthenium is a significant strategy in the development of advanced refractory high-entropy superalloys, particularly nickel-based superalloys, for high-temperature applications such as gas turbine engines. pensoft.net Ruthenium is added to these alloys to enhance their microstructural stability and improve mechanical properties like creep resistance at elevated temperatures. researchgate.net
One of the key roles of ruthenium is to suppress the formation of detrimental topologically close-packed (TCP) phases, which can embrittle the alloy. researchgate.net It achieves this by increasing the solid solubility of other refractory elements, such as rhenium and tungsten, in the γ matrix of the superalloy. researchgate.net Furthermore, ruthenium has been observed to influence the partitioning of elements between the γ and γ' phases, a phenomenon known as "reverse partitioning," which contributes to the stability of the microstructure. pensoft.net
Research has shown that ruthenium additions can increase the liquidus temperature of nickel-based single-crystal superalloys. researchgate.net While beneficial for high-temperature strength, the amount of ruthenium must be carefully controlled, as excessive additions can lead to the precipitation of other secondary phases and increase the cost and density of the alloy. researchgate.net The ongoing research in this area focuses on optimizing the ruthenium content to achieve the desired balance of properties for next-generation superalloys. pensoft.net
Table 4: Effects of Ruthenium in Refractory High-Entropy Superalloys
| Property/Effect | Description |
|---|---|
| Microstructural Stability | Suppresses the formation of detrimental TCP phases. researchgate.net |
| Elemental Partitioning | Influences the distribution of elements between the γ and γ' phases ("reverse partitioning"). pensoft.net |
| High-Temperature Strength | Improves creep resistance at elevated temperatures. researchgate.net |
| Liquidus Temperature | Increases the melting temperature of the superalloy. researchgate.net |
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing ruthenium tribromide (RuBr₃) in laboratory settings?
- Methodological Answer : this compound synthesis typically involves direct halogenation of ruthenium metal or reduction of higher oxidation state compounds. Characterization should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (>400°C, as observed in controlled environments) .
- X-ray Diffraction (XRD) : To confirm crystalline structure (hexagonal brown crystals reported) .
- Spectroscopic Techniques : UV-Vis and IR spectroscopy to identify electronic transitions and ligand interactions.
Data Table :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 340.782 g/mol | |
| Decomposition Temp. | >400°C | |
| Crystal Structure | Hexagonal brown crystals |
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer : While RuBr₃-specific safety data is limited, general protocols for reactive metal halides apply:
- Personal Protective Equipment (PPE) : Use corrosion-resistant gloves (e.g., nitrile) and eye protection.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile bromides .
- Storage : Store in airtight containers under inert gas to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does this compound function as a catalyst in CO₂ coupling reactions with epoxides, and what factors optimize its efficiency?
- Methodological Answer : RuBr₃ acts as a Lewis acid in CO₂-epoxide coupling, polarizing the epoxide for nucleophilic attack by CO₂. Optimization strategies include:
- Co-catalyst Synergy : Pairing with ammonium salts (e.g., phenyltrimethylammonium tribromide) enhances electrophilicity .
- Reaction Conditions : Optimal performance at 323 K with ethyl diazoacetate (EDA) as a promoter .
Data Table :
| Catalyst System | Yield (%) | Conditions | Source |
|---|---|---|---|
| Ru(TPP)(PPh₃)₂/PTAT/EDA | >90 | 323 K, 200:1 substrate:catalyst ratio |
Q. How can experimental determination of fluorescence parameters (FPs) improve XRF quantification accuracy for ruthenium-containing materials?
- Methodological Answer : Theoretical FP values often fail to account for matrix effects. Experimental FP determination via:
Q. How can researchers resolve contradictions in reported oxidation states of ruthenium during tribromide reduction?
- Methodological Answer : Discrepancies arise from complex speciation (e.g., [RuBr]⁺ vs. Ru²⁺). Address using:
Q. What methodologies identify synergistic effects in RuBr₃-based catalyst systems for green chemistry applications?
- Methodological Answer : Evaluate synergy through:
- Kinetic Studies : Compare turnover frequencies (TOF) of RuBr₃ alone vs. with co-catalysts (e.g., PTAT) .
- In Situ Spectroscopy : Monitor intermediate species via FT-IR or Raman during CO₂ coupling .
Guidance for Data Analysis & Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
